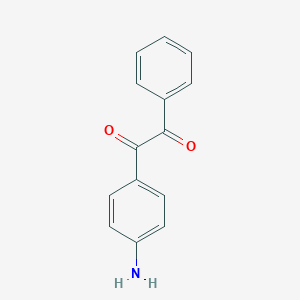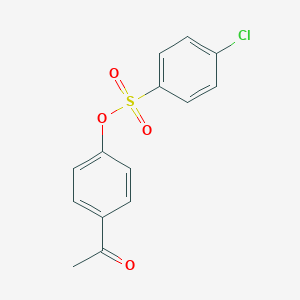![molecular formula C17H17N3O5S B187327 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide CAS No. 6168-36-1](/img/structure/B187327.png)
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is commonly referred to as BPA for short. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various medical applications.
Mécanisme D'action
The exact mechanism of action of BPA is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in various biological processes. This inhibition leads to a range of biological effects, including anti-inflammatory and anti-cancer activity.
Effets Biochimiques Et Physiologiques
BPA has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory activity, which makes it a promising candidate for use in the treatment of various inflammatory conditions. Additionally, BPA has been found to exhibit anti-cancer activity, making it a potential candidate for use in cancer treatment. Other potential applications of BPA include its use as an anti-oxidant and in the treatment of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of using BPA in lab experiments is its high potency. This means that only small amounts of the compound are required to produce significant biological effects. Additionally, BPA is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the key limitations of using BPA is that it can be toxic at high doses, which can limit its use in certain applications.
Orientations Futures
There are a number of potential future directions for research on BPA. One area that could be explored further is the use of BPA in the treatment of various inflammatory conditions, such as arthritis. Additionally, further research could be conducted on the anti-cancer activity of BPA, with a focus on identifying the specific mechanisms by which it works. Other potential future directions for research on BPA include its use as an anti-oxidant and in the treatment of cardiovascular disease.
Méthodes De Synthèse
BPA can be synthesized using a number of different methods. One of the most commonly used methods involves the reaction of 4-nitroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with propargyl bromide to yield BPA. This method has been found to be highly effective and efficient, with a high yield of BPA being obtained.
Applications De Recherche Scientifique
BPA has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a range of biological activities, making it a promising candidate for use in various medical applications. Some of the key areas where BPA has been studied include cancer treatment, inflammation, and cardiovascular disease.
Propriétés
Numéro CAS |
6168-36-1 |
|---|---|
Nom du produit |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide |
Formule moléculaire |
C17H17N3O5S |
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C17H17N3O5S/c1-2-12-18-17(21)13-19(14-8-10-15(11-9-14)20(22)23)26(24,25)16-6-4-3-5-7-16/h2-11H,1,12-13H2,(H,18,21) |
Clé InChI |
BOGBIKAUPUQKQV-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)CN(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
C=CCNC(=O)CN(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester](/img/structure/B187244.png)
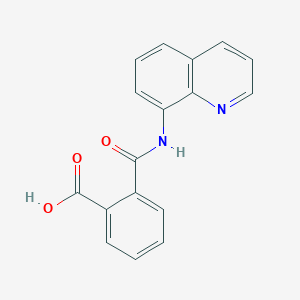
![2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole](/img/structure/B187247.png)
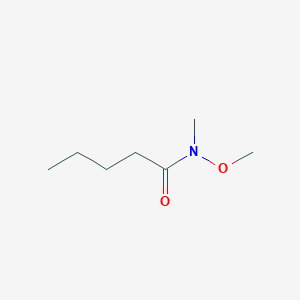
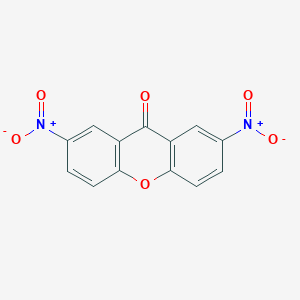
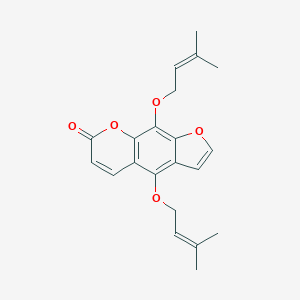
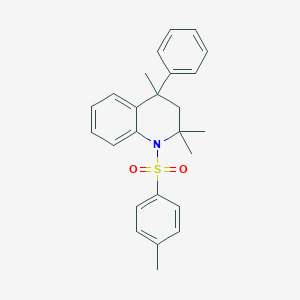
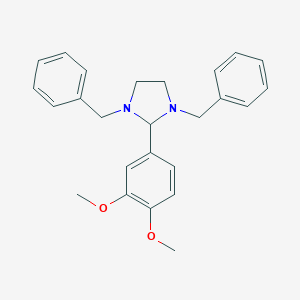
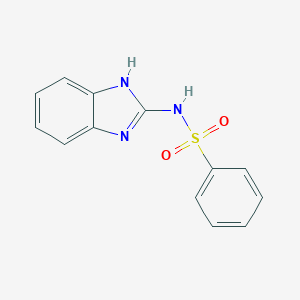
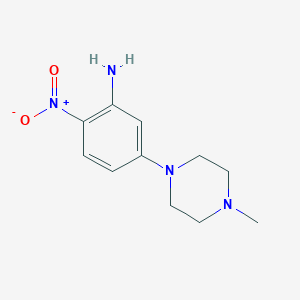
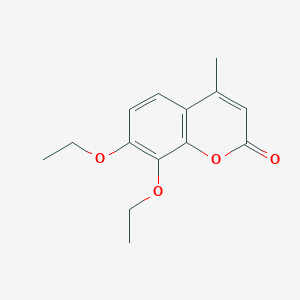
![methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate](/img/structure/B187265.png)
